molecular formula C10H9BrO4 B12444012 3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B12444012
M. Wt: 273.08 g/mol
InChI Key: NGBVBJQUJJKRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of hydroxycinnamic acids It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

The synthesis of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves several steps:

    Starting Material: The synthesis begins with a suitable starting material, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with malonic acid or its derivatives under basic conditions to form the corresponding cinnamic acid derivative.

    Decarboxylation: The intermediate product is then subjected to decarboxylation to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as:

    Ferulic Acid: Similar in structure but lacks the bromine atom.

    Cinnamic Acid: Lacks the hydroxyl and methoxy groups.

    Sinapic Acid: Contains additional methoxy groups compared to ferulic acid.

Properties

IUPAC Name

3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBVBJQUJJKRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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